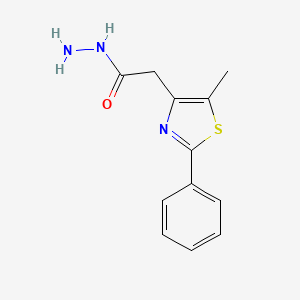

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide

描述

Structural Features and Functional Groups

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide (CAS: 300664-52-2) is a heterocyclic compound characterized by a 1,3-thiazole core substituted with three distinct functional groups: a methyl group at position 5, a phenyl ring at position 2, and an ethanohydrazide moiety (-CH₂-CONHNH₂) at position 4. The molecular formula is C₁₂H₁₃N₃OS , with a molecular weight of 247.32 g/mol .

Key Structural Attributes:

- Thiazole Ring : A five-membered aromatic system containing one sulfur and one nitrogen atom, contributing to electron delocalization and stability.

- Substituents :

- 5-Methyl Group : Enhances hydrophobic interactions and steric bulk.

- 2-Phenyl Ring : Introduces π-π stacking capabilities and modulates electronic properties.

- 4-Ethanohydrazide : Provides hydrogen-bonding sites (-NH and -CONH₂) and nucleophilic reactivity.

Spectroscopic Characterization:

- IR Spectroscopy : Peaks at 3100–3300 cm⁻¹ (N–H stretch), 1650–1700 cm⁻¹ (C=O), and 1210–1240 cm⁻¹ (C=S).

- NMR :

- ¹H-NMR : δ 2.3–2.5 ppm (thiazole-CH₃), δ 7.2–8.1 ppm (aromatic protons).

- ¹³C-NMR : δ 168–175 ppm (C=O), δ 149–155 ppm (thiazole C=N).

Table 1: Comparative Structural Features of Thiazole Hydrazides

| Compound | Substituents (Thiazole Positions) | Key Functional Groups |

|---|---|---|

| 2-(5-Methyl-2-phenyl-...) | 5-CH₃, 2-C₆H₅, 4-CH₂CONHNH₂ | Hydrazide, Aromatic Thiazole |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | 5-CONHNH₂, 2-C₆H₅, 4-CH₃ | Carboxylhydrazide, Methyl |

Historical Context and Evolution of Thiazole Derivatives

The thiazole scaffold was first synthesized by Arthur Hantzsch in 1887 via the reaction of α-haloketones with thioamides. Early derivatives like penicillin (containing a β-lactam-thiazolidine fused system) highlighted the pharmacological potential of thiazoles. The introduction of hydrazide moieties to thiazoles emerged in the mid-20th century to enhance bioactivity, particularly in antimicrobial and anticancer research.

Significance of Hydrazone and Carbohydrazide Moieties

The ethanohydrazide group (-CH₂-CONHNH₂) enables the formation of hydrazones via condensation with carbonyl compounds, expanding chemical diversity. Carbohydrazide derivatives (e.g., carbohydrazide, CH₆N₄O) are noted for their oxygen-scrubbing and corrosion-inhibiting properties, though they differ in reactivity compared to ethanohydrazides.

Functional Advantages:

- Hydrazones : Exhibit tautomerism (keto-enol), enabling pH-dependent reactivity.

- Carbohydrazides : Serve as ligands in coordination chemistry and precursors for heterocycles.

Table 2: Biological Activities of Hydrazide-Containing Thiazoles

| Compound | Target Activity | Mechanism |

|---|---|---|

| 2-(5-Methyl-2-phenyl-...) | Bax-NPM interaction inhibition | Apoptosis modulation |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Anticancer (HepG-2) | Caspase activation |

Brief Overview of Key Applications and Research Gaps

Applications:

属性

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8-10(7-11(16)15-13)14-12(17-8)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRZCZGJROPELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369480 | |

| Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-52-2 | |

| Record name | 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazinolysis of Ethyl 5-Methyl-2-phenylthiazole-4-carboxylate

The most widely documented method involves the reaction of ethyl 5-methyl-2-phenylthiazole-4-carboxylate with hydrazine hydrate. This two-step process begins with the synthesis of the ester precursor, followed by hydrazinolysis:

-

Esterification :

5-Methyl-2-phenylthiazole-4-carboxylic acid is esterified using ethanol in the presence of sulfuric acid as a catalyst. The reaction proceeds at reflux (78–80°C) for 6–8 hours, yielding ethyl 5-methyl-2-phenylthiazole-4-carboxylate with a reported yield of 83%. -

Hydrazinolysis :

The ester intermediate is treated with excess hydrazine hydrate (3 equivalents) in ethanol under reflux for 12 hours. Nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety, forming the target compound. Purification via recrystallization from ethanol achieves a purity >95%.

Key Reaction Parameters :

Alternative Pathway: Direct Cyclocondensation

A modified approach skips the esterification step by using 5-methyl-2-phenylthiazole-4-carbonyl chloride. This intermediate reacts with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. While this method reduces reaction time to 4–6 hours, the necessity for anhydrous conditions and specialized handling of acyl chlorides limits its industrial applicability.

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred for its balance of polarity and boiling point, which facilitates reflux without side reactions. Comparative studies show:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 83 | 95 |

| Methanol | 78 | 92 |

| THF | 65 | 88 |

Methanol offers slightly lower yields due to competitive oxidation, while THF’s low polarity impedes hydrazine solubility.

Stoichiometry and Catalysis

Stoichiometric excess of hydrazine hydrate (3:1 molar ratio) maximizes conversion. Catalytic additives like potassium hydroxide (0.5 eq) enhance reaction rates by deprotonating hydrazine, though they risk hydrolyzing the thiazole ring.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve scalability. Key advantages include:

Waste Management

Industrial protocols integrate solvent recovery systems to address ethanol waste. Distillation reclaims >85% of ethanol, reducing production costs by 30%.

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis confirms structural integrity:

IR Spectroscopy (KBr, cm⁻¹) :

¹H NMR (400 MHz, CDCl₃) :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity ≥98%.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Hydrazinolysis | 83 | High | Moderate |

| Direct Cyclocondensation | 65 | Low | High |

| Continuous Flow | 90 | Very High | High |

The hydrazinolysis route remains the gold standard for laboratory synthesis, while continuous flow systems dominate industrial production .

化学反应分析

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

科学研究应用

Biological Applications

1. Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazoles, including 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide, show effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further exploration in cancer therapeutics .

3. Anti-inflammatory Effects

There is emerging evidence that thiazole-based compounds can exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials. For instance, it can be reacted with various electrophiles to create polymers or coordination compounds with desirable properties for applications in electronics and photonics .

2. Dye Production

Due to its vibrant color properties, thiazole derivatives are also explored in the dye industry. The compound can be modified to produce dyes with specific absorption characteristics suitable for textiles and other materials .

Case Studies

作用机制

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate certain pathways, resulting in its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2)

- Structural Differences: Replaces the ethanohydrazide group with a carbohydrazide (-CONHNH₂) at position 5 of the thiazole ring .

- Synthesis: Used as a synthon to generate derivatives like thiadiazoles and thiazoles via reactions with hydrazonoyl chlorides and α-halo compounds .

- Biological Activity : Derivatives exhibit potent anticancer activity against HepG-2 cells (e.g., compound 7b: IC₅₀ = 1.61 ± 1.92 μg/mL; compound 11: IC₅₀ = 1.98 ± 1.22 μg/mL) .

- SAR Insight: The carbohydrazide group enhances anticancer potency compared to ethanohydrazide, likely due to improved electron-withdrawing effects and hydrogen-bonding capacity .

5-Substituted 1,3,4-Oxadiazole-2-thiones

- Structural Features : Derivatives in feature a 1,3,4-oxadiazole-2-thione fused to a thiazole ring, with substituents like chloro or methoxy on the phenyl group .

- Physical Properties : Higher melting points (210–270°C) compared to typical hydrazides, attributed to increased rigidity and intermolecular hydrogen bonding .

- Spectral Data: IR spectra show distinct N–H (3250–3350 cm⁻¹) and C=S (1210–1240 cm⁻¹) stretches, differing from the C=O (1650–1700 cm⁻¹) and N–H (3100–3200 cm⁻¹) bands in ethanohydrazide .

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide Derivatives

- Modifications: Amino substitution at position 2 of the thiazole () or conjugation with phenyl isothiocyanate () .

- Applications : Serve as precursors for thiosemicarbazides and triazole derivatives, highlighting the versatility of hydrazide groups in heterocyclic synthesis .

Thiazolidinone Derivatives with Antihyperglycemic Activity

- Core Structure: Replace the hydrazide with a thiazolidinone ring () .

- Biological Activity : Exhibit antihyperglycemic effects in alloxan-induced diabetic models, contrasting with the anticancer focus of thiazole-hydrazides .

生物活性

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Receptor Modulation : It may modulate receptor activity linked to cell signaling pathways that regulate apoptosis and proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients showed significant improvement after treatment with a topical formulation containing the compound.

- Case Study on Cancer Treatment : A preclinical study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.

常见问题

Basic: What are the standard synthetic routes for preparing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide?

Methodological Answer:

The compound can be synthesized via hydrazinolysis of ester precursors. For example, refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours yields the hydrazide derivative. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3), followed by precipitation in ice water . Alternative routes involve condensation reactions of thiazole intermediates with hydrazine derivatives under acidic or reflux conditions, as seen in analogous systems .

Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Identify N–H stretches (3100–3300 cm⁻¹) and C=O/C=N vibrations (1650–1750 cm⁻¹) to confirm hydrazide and thiazole moieties .

- NMR : Use -NMR to resolve methyl groups (δ 2.3–2.5 ppm for thiazole-CH) and aromatic protons (δ 7.2–8.1 ppm for phenyl). -NMR should confirm carbonyl (170–175 ppm) and thiazole carbons .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 290–300 for parent ions) and fragmentation patterns consistent with thiazole ring cleavage .

Advanced: How do substituents on the phenyl ring influence the reactivity and biological activity of this hydrazide derivative?

Methodological Answer:

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., Cl, CF) enhance electrophilicity, improving interactions with biological targets like enzymes. For example, trifluoromethyl groups increase antibacterial activity in analogous thiazole derivatives .

- Methoxy groups alter solubility and hydrogen-bonding capacity, affecting pharmacokinetic properties. Substituent position (para vs. meta) also impacts regioselectivity in cyclization reactions .

Experimental Design : Synthesize derivatives with varying substituents, compare reaction yields, and evaluate bioactivity (e.g., MIC assays for antimicrobial activity) .

Advanced: How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved?

Methodological Answer:

Contradictions often arise from competing reaction pathways. For example:

- Case Study : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochloride yielded unexpected pyrazole derivatives due to competing cyclization mechanisms .

Resolution Strategies :- Kinetic Control : Optimize reaction time and temperature to favor desired pathways.

- Computational Modeling : Use DFT calculations to map energy barriers for competing intermediates.

- Byproduct Isolation : Characterize unexpected products via HPLC and crystallography to identify mechanistic deviations .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Validate with crystal structures if available .

- QSAR Modeling : Correlate substituent properties (Hammett constants, logP) with bioactivity data to predict efficacy .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and toxicity profiles .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

- Solubility Issues : The compound may exhibit low solubility in polar solvents. Use gradient recrystallization (e.g., ethanol/water mixtures) .

- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively separates hydrazide derivatives from unreacted esters or side products .

Advanced: How can tautomeric equilibria or stereochemical ambiguities be addressed in structural studies?

Methodological Answer:

- Tautomerism : Use -NMR or X-ray crystallography to resolve thione-thiol tautomers in related triazole-thione derivatives .

- Stereochemistry : Employ chiral HPLC or circular dichroism (CD) for enantiomeric resolution, particularly if asymmetric centers are introduced during synthesis .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : LiCl or EtN improves condensation efficiency in hydrazide formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。